4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride

Lipophilicity LogD Permeability prediction

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid hydrochloride (CAS 2287298-88-6) is a para-substituted benzoic acid derivative featuring a 2-methylmorpholine moiety linked via a methylene bridge. The free base form (CAS 926230-52-6, C13H17NO3, MW 235.28) is a research-use building block in medicinal chemistry.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74
CAS No. 2287298-88-6
Cat. No. B2450573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride
CAS2287298-88-6
Molecular FormulaC13H18ClNO3
Molecular Weight271.74
Structural Identifiers
SMILESCC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H
InChIKeyXWCMPUVBHRNYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Methylmorpholin-4-yl)methyl]benzoic Acid Hydrochloride (CAS 2287298-88-6): Core Physicochemical and Procurement Profile


4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid hydrochloride (CAS 2287298-88-6) is a para-substituted benzoic acid derivative featuring a 2-methylmorpholine moiety linked via a methylene bridge. The free base form (CAS 926230-52-6, C13H17NO3, MW 235.28) is a research-use building block in medicinal chemistry . The hydrochloride salt (C13H18ClNO3, MW 271.74) is supplied at ≥95% purity (HPLC, NMR, GC batch QC) . This compound belongs to the morpholinomethyl-benzoic acid class—scaffolds used in the synthesis of sirtuin 2 (SIRT2) inhibitors for Parkinson's disease research .

Why Unsubstituted Morpholine or Regioisomeric Analogs Cannot Replace 4-[(2-Methylmorpholin-4-yl)methyl]benzoic Acid Hydrochloride in Rigorous SAR Programs


The morpholinomethyl-benzoic acid class tolerates significant structural variation, yet the substitution pattern dictates downstream performance. The unsubstituted morpholine analog, 4-(morpholin-4-ylmethyl)benzoic acid (CAS 62642-62-0), carries calculated LogD(pH 7.4) of -1.60 and pKa ~3.6 [1], limiting passive permeability. Para-substituted regioisomers (e.g., 3-morpholinomethylbenzoic acid, moclobemide scaffold) target MAO-A inhibition , while ortho-substituted 2-morpholinobenzoic acids show PC-PLC inhibitory activity [2]. The 2-methyl modification on the morpholine ring introduces steric bulk and altered basicity relative to the parent morpholine, which can differentially affect binding pocket complementarity in sirtuin-targeting motifs [3]. Generic substitution between analogs without verifying the methyl substitution position and ring attachment point therefore invalidates SAR conclusions and procurement specifications across medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 4-[(2-Methylmorpholin-4-yl)methyl]benzoic Acid Hydrochloride vs. Closest Analogs


Increased Lipophilicity vs. Unsubstituted Morpholine Analog Improves Predicted Membrane Permeability

The unsubstituted 4-(morpholin-4-ylmethyl)benzoic acid has an anomalously low LogD (pH 7.4) of -1.60 [1], likely driven by the carboxylic acid ionization combined with the polarity of the morpholine oxygen. By contrast, class-level data from the 4-(2,6-dimethylmorpholin-4-yl)benzoic acid analog gives XLogP3 2.1 [2]. While direct experimental LogD for the target compound is not published, the incremental methyl contribution estimated from the dimethyl analog (ΔLogP ≈ +3.3 over the unmethylated scaffold) suggests the target compound with a single 2-methyl group occupies an intermediate lipophilicity range, offering a tunable balance between aqueous solubility and passive membrane permeation relative to both extremes.

Lipophilicity LogD Permeability prediction

Hydrochloride Salt Form Confers Aqueous Solubility Advantage for In Vitro Assay Preparation

The hydrochloride salt (CAS 2287298-88-6) is reported as soluble in water, with a 1% solution pH ~5.0 . The unsubstituted free base analog, 4-(morpholin-4-ylmethyl)benzoic acid, is only slightly soluble (19 g/L at 25°C, calculated) and hygroscopic . Direct conversion to the hydrochloride improves handling and dissolution for aqueous buffer-based biochemical assays, eliminating the need for DMSO co-solvent that can confound enzyme inhibition readouts.

Solubility Salt form Bioassay compatibility

Unique para-Methylene-Bridged 2-Methylmorpholine Motif Differentiates from Directly-Attached and ortho/ meta Regioisomers in Sirtuin-Targeting SAR

4-(Morpholin-4-ylmethyl)benzoic acid is a documented reactant for synthesizing sirtuin 2 (SIRT2) inhibitors with reported IC50 values as low as 28 nM against human SIRT2 (HPLC-based assay, acetyl-H3K9 substrate) [1] and Ki 5.3 μM (competitive inhibition, fluorescent peptide substrate) [2]. The target compound incorporates a 2-methyl group on the morpholine ring while retaining the para-methylene-benzoic acid connectivity. This is distinct from: (i) 4-(2-methylmorpholin-4-yl)benzoic acid (CAS not assigned), where the morpholine is directly attached to the phenyl ring without a methylene spacer ; (ii) 3-(morpholinomethyl)benzoic acid (moclobemide scaffold), a meta-substituted MAO-A inhibitor ; and (iii) 2-morpholinobenzoic acids, which target PC-PLC via ortho-carboxylic acid chelation to Zn²⁺ [3]. The para-methylene-2-methylmorpholine architecture provides a distinct three-dimensional presentation of the basic morpholine nitrogen and methyl substituent for structure-guided optimization of SIRT2 inhibitor selectivity.

Sirtuin 2 inhibitor Regioselectivity Medicinal chemistry building block

Batch QC Documentation (NMR, HPLC, GC) at ≥95% Purity Enables Reproducible SAR Without Independent Re-Purification

Multiple commercial suppliers provide the compound with defined purity specifications: ≥95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analysis from Bidepharm ; 95% minimum purity from AKSci ; 95% purity from Enamine [1]; and 97% NLT from MolCore . Cross-vendor purity convergence provides multi-source procurement flexibility. In contrast, the directly-attached analog 4-(2-methylmorpholin-4-yl)benzoic acid lacks published QC specifications and standard CAS registration, complicating procurement and quality verification .

Quality control Purity specification Reproducibility

Optimal Research & Procurement Scenarios for 4-[(2-Methylmorpholin-4-yl)methyl]benzoic Acid Hydrochloride


Sirtuin 2 (SIRT2) Inhibitor Lead Optimization: 2-Methyl SAR Expansion

The unsubstituted 4-(morpholin-4-ylmethyl)benzoic acid scaffold has yielded SIRT2 inhibitors with IC50 values as low as 28 nM [1]. The 2-methylmorpholine analog offers a direct SAR expansion vector—the methyl group at the morpholine 2-position can probe steric tolerance and modulate nitrogen basicity within the SIRT2 active site. Procurement of the hydrochloride salt (aqueous soluble) enables direct use in recombinant SIRT2 fluorescence-based deacetylation assays without DMSO interference.

Kinase Inhibitor Fragment Library Design: Morpholine Basic Center Variation

2-Methylmorpholine is a recognized privileged fragment in kinase inhibitor design, exemplified by PI3Kβ isoform inhibitors where (S)-2-methylmorpholine contributes to potency (IC50 0.69 nM for PI3Kβ) [2]. The para-benzoic acid handle of the target compound provides a synthetic conjugation point for amide coupling or esterification, enabling rapid diversification of fragment libraries exploring morpholine basic center SAR.

Regioisomer-Controlled Target Profiling: Differentiating SIRT2 from MAO-A and PC-PLC Activity

Morpholinomethyl-benzoic acid regioisomers exhibit divergent target profiles: meta-substitution (moclobemide scaffold) targets MAO-A ; ortho-substitution targets PC-PLC [3]; para-substitution targets SIRT2 [1]. The target compound, with para-methylene connectivity plus the 2-methyl modification, serves as a selectivity-control probe in panels comparing SIRT2 vs. MAO-A vs. PC-PLC inhibition, enabling target deconvolution in phenotypic screening.

Aqueous Buffer-Compatible Biochemical Screening Without Co-Solvent Artifacts

The hydrochloride salt formulation provides aqueous solubility suitable for buffer-based assay preparation (pH ~5.0 at 1% solution) , in contrast to the limited solubility of the free base analog (19 g/L calculated) . This property is critical for biochemical assays where DMSO concentrations must be minimized to avoid enzyme denaturation or false-positive inhibition readouts.

Quote Request

Request a Quote for 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.